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molecular formula C10H13NO5S B055989 2-(((Benzyloxy)carbonyl)amino)ethanesulfonic acid CAS No. 119225-23-9

2-(((Benzyloxy)carbonyl)amino)ethanesulfonic acid

Cat. No. B055989
M. Wt: 259.28 g/mol
InChI Key: HYTYCWLPWZUXKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06881755B2

Procedure details

2-(N-benzyloxycarbonylamino)ethanesulfonic acid (0.6 g; 2.31 mmol) was suspended in dry toluene (6 mL) and PCl5 was added (0.65 g; 3.11 mmol). The mixture was refluxed for 2 h, until complete dissolution of the reagents. After cooling at room temperature, the solvent was evaporated off under vacuum to give the crude 2-(N-benzyloxycarbonylamino)-ethanesulfonyl chloride pure enough for the next step.
Name
2-(N-benzyloxycarbonylamino)ethanesulfonic acid
Quantity
0.6 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
6 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][C:9]([NH:11][CH2:12][CH2:13][S:14]([OH:17])(=O)=[O:15])=[O:10])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.P(Cl)(Cl)(Cl)(Cl)[Cl:19]>C1(C)C=CC=CC=1>[CH2:1]([O:8][C:9]([NH:11][CH2:12][CH2:13][S:14]([Cl:19])(=[O:17])=[O:15])=[O:10])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
2-(N-benzyloxycarbonylamino)ethanesulfonic acid
Quantity
0.6 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(=O)NCCS(=O)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(Cl)(Cl)(Cl)(Cl)Cl
Step Three
Name
Quantity
6 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 2 h, until complete dissolution of the reagents
Duration
2 h
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated off under vacuum

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC(=O)NCCS(=O)(=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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